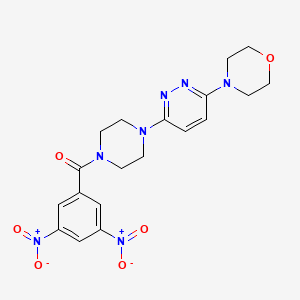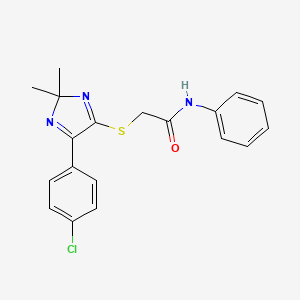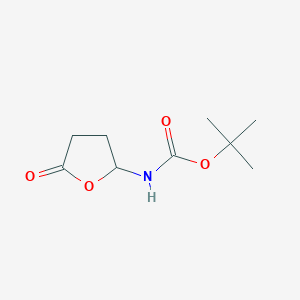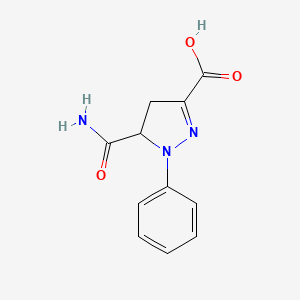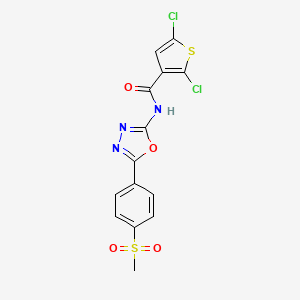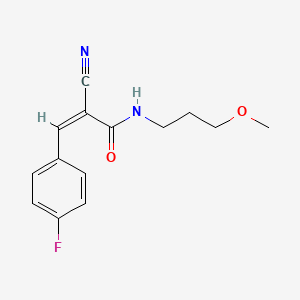
(Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and has the potential to become a valuable therapeutic agent in the future.
Mécanisme D'action
(Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in the development and progression of various types of cancer. By blocking the activity of BTK, (Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide inhibits the growth and survival of cancer cells, while sparing normal cells.
Effets Biochimiques Et Physiologiques
In addition to its antitumor activity, (Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide has been found to have other biochemical and physiological effects. For example, (Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide has been shown to inhibit the production of inflammatory cytokines, which are involved in the pathogenesis of various diseases. Moreover, (Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide has been found to enhance the activity of immune cells, which could potentially improve the efficacy of immunotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide for lab experiments is its high potency and selectivity. This makes it a valuable tool for studying the role of BTK in cancer and other diseases. However, one limitation of (Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide is its relatively short half-life, which may require frequent dosing in animal models.
Orientations Futures
There are several potential future directions for research on (Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide. One area of interest is the development of combination therapies that include (Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide and other drugs with complementary mechanisms of action. Another area of interest is the exploration of (Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide's potential in other diseases beyond cancer, such as autoimmune disorders. Finally, the development of more potent and selective BTK inhibitors based on the structure of (Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide could lead to the discovery of even more effective therapies.
Méthodes De Synthèse
The synthesis of (Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide involves several steps, including the preparation of intermediates and the final coupling reaction. The starting materials for the synthesis are commercially available and the process is relatively straightforward. The yield of the final product is generally high, which makes it suitable for large-scale production.
Applications De Recherche Scientifique
(Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. In these studies, (Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide has shown potent antitumor activity, both as a single agent and in combination with other drugs. Moreover, (Z)-2-Cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide has been found to be effective against cancer cells that are resistant to other therapies, which makes it a promising candidate for further development.
Propriétés
IUPAC Name |
(Z)-2-cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2/c1-19-8-2-7-17-14(18)12(10-16)9-11-3-5-13(15)6-4-11/h3-6,9H,2,7-8H2,1H3,(H,17,18)/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMAPODVTXCPNJ-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=CC1=CC=C(C=C1)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC(=O)/C(=C\C1=CC=C(C=C1)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(4-fluorophenyl)-N-(3-methoxypropyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

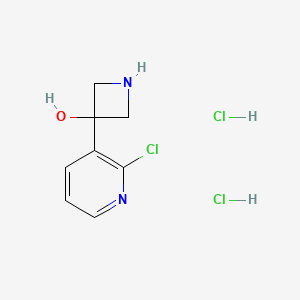
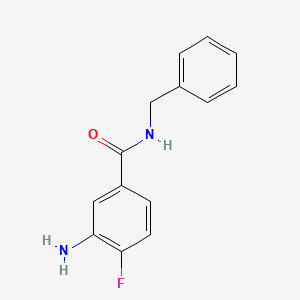
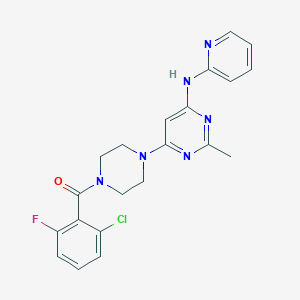
![(E)-N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2624367.png)
![4-[2-hydroxy-3-(4-propanoylphenoxy)propyl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B2624369.png)
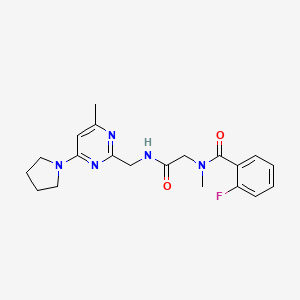
![N-(2-chlorobenzyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2624371.png)
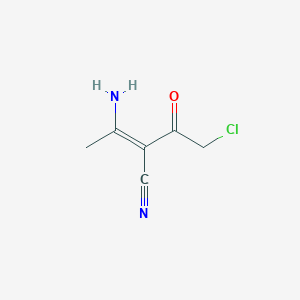
![2-({[(4-Bromophenyl)methyl]carbamoyl}amino)pentanoic acid](/img/structure/B2624375.png)
